molecular formula C9H16O3 B14692633 Cyclohex-2-en-1-ol;propanoic acid CAS No. 34745-78-3

Cyclohex-2-en-1-ol;propanoic acid

Cat. No.: B14692633
CAS No.: 34745-78-3
M. Wt: 172.22 g/mol
InChI Key: AMBAMOVYPXAXQK-UHFFFAOYSA-N
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Description

The compound "Cyclohex-2-en-1-ol; propanoic acid" likely refers to either (i) a mixture of cyclohex-2-en-1-ol (an unsaturated cyclic alcohol) and propanoic acid (a short-chain carboxylic acid) or (ii) a derivative where these moieties are chemically linked, such as an ester. This ester combines a substituted cyclohexenol with propanoic acid, highlighting the structural versatility of such hybrids. Propanoic acid derivatives are widely studied for their roles in food aromas, antimicrobial agents, and pharmaceuticals, as evidenced by their natural occurrence in pineapples, liquors, and marine-derived actinomycetes .

Properties

CAS No.

34745-78-3

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

cyclohex-2-en-1-ol;propanoic acid

InChI

InChI=1S/C6H10O.C3H6O2/c7-6-4-2-1-3-5-6;1-2-3(4)5/h2,4,6-7H,1,3,5H2;2H2,1H3,(H,4,5)

InChI Key

AMBAMOVYPXAXQK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)O.C1CC=CC(C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Cyclohex-2-en-1-ol Synthesis

      Hydration of Cyclohexene: Cyclohexene can be hydrated to form cyclohex-2-en-1-ol using a catalytic amount of sulfuric acid in the presence of water.

      Reduction of Cyclohex-2-en-1-one: Cyclohex-2-en-1-one can be reduced to cyclohex-2-en-1-ol using sodium borohydride or lithium aluminum hydride as reducing agents.

  • Propanoic Acid Synthesis

      Oxidation of Propanal: Propanal can be oxidized to propanoic acid using potassium permanganate or chromium trioxide.

      Hydrolysis of Ethyl Propanoate: Ethyl propanoate can be hydrolyzed to propanoic acid using aqueous sodium hydroxide.

Industrial Production Methods

    Cyclohex-2-en-1-ol: Industrially, cyclohex-2-en-1-ol can be produced via the catalytic hydrogenation of phenol.

    Propanoic Acid: Propanoic acid is commonly produced through the hydrocarboxylation of ethylene using nickel carbonyl as a catalyst.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Cyclohex-2-en-1-ol can be oxidized to cyclohex-2-en-1-one using oxidizing agents such as pyridinium chlorochromate.
    • Propanoic acid can be further oxidized to carbon dioxide and water using strong oxidizing agents like potassium permanganate.
  • Reduction

    • Cyclohex-2-en-1-ol can be reduced to cyclohexanol using hydrogen gas in the presence of a palladium catalyst.
    • Propanoic acid can be reduced to propanal using lithium aluminum hydride.
  • Substitution

    • The hydroxyl group in cyclohex-2-en-1-ol can be substituted with a halogen using reagents like thionyl chloride.
    • The carboxyl group in propanoic acid can be converted to an ester using alcohols in the presence of an acid catalyst.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: Cyclohex-2-en-1-one, carbon dioxide, water.

    Reduction: Cyclohexanol, propanal.

    Substitution: Halogenated cyclohexene derivatives, esters of propanoic acid.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Cyclohex-2-en-1-ol;propanoic acid can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Biology

    Enzyme Inhibition: This compound can be studied for its potential to inhibit specific enzymes, which could have therapeutic implications.

    Metabolic Pathways: Research into its metabolism can provide insights into the biochemical pathways it influences.

Medicine

    Drug Development: this compound derivatives may be explored for their potential as pharmaceutical agents.

    Anti-inflammatory Properties: Propanoic acid derivatives are known for their anti-inflammatory effects, which could be harnessed in medical treatments.

Industry

    Polymer Production: It can be used in the production of polymers with specific properties.

    Flavor and Fragrance: Cyclohex-2-en-1-ol derivatives are used in the flavor and fragrance industry due to their pleasant aroma.

Mechanism of Action

The mechanism of action of cyclohex-2-en-1-ol;propanoic acid involves its interaction with specific molecular targets. The hydroxyl group in cyclohex-2-en-1-ol can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxyl group in propanoic acid can participate in acid-base reactions, altering the pH of the environment and affecting biochemical pathways.

Comparison with Similar Compounds

Structural Analogs: Propanoic Acid Esters

Propanoic acid forms esters with diverse alcohols, influencing volatility, aroma, and bioactivity. Key comparisons include:

Compound Structure/Substituents Source/Application Key Properties Reference
Carvyl propionate Cyclohexenol + propanoic acid Synthetic fragrance High stability; low toxicity
3-(Methylthio)propanoic acid esters Methyl/ethyl esters with thioether group Pineapple aroma (Tainong No. 4/6) OAV >1; contributes fruity notes
Methyl hexanoate Propanoic acid + hexanol Pineapple, French Polynesia High concentration (1496 µg/kg)
Ethyl hexanoate Propanoic acid + ethanol Luzhoulaojiao liquors Dominant in alcoholic beverages

Key Observations :

  • Thioether-containing esters (e.g., 3-(methylthio)propanoic acid methyl ester) exhibit strong odor activity values (OAVs) in pineapples, making them critical for flavor profiles .
  • Carvyl propionate differs from simpler esters (e.g., ethyl hexanoate) due to its bicyclic structure, enhancing its stability for perfumery applications .
Functional Analogs: Bioactive Propanoic Acid Derivatives

Propanoic acid derivatives with halogen or aryl groups demonstrate selective bioactivity:

Compound Substituents Bioactivity Selectivity Reference
Chlorinated 3-phenylpropanoic acids 3,5-dichloro-4-hydroxyphenyl Antimicrobial (E. coli, S. aureus) Minimal effect on C. albicans
β-Hydroxy-β-aryl propanoic acids Aryl groups + α-methyl substitution Anti-inflammatory (COX-2 inhibition) Improved gastric tolerability
Propanoic acid, 2-methyl- Methyl branch at C2 Odorant in liquors Contributes to fermented aromas

Key Observations :

  • Chlorinated derivatives (e.g., compound 1 in ) show narrow-spectrum antimicrobial effects, contrasting with broad-spectrum NSAID-like β-hydroxy-β-aryl analogs .
  • Substitution patterns (e.g., α-methyl groups) enhance COX-2 selectivity in anti-inflammatory agents, reducing gastrointestinal side effects .
Cyclohexenol Derivatives

Cyclohexenol-based compounds vary in pharmacological and industrial applications:

Compound Structure Application Reference
2-(Cyclohex-2-en-1-yl)propanedioic acid Cyclohexene + propanedioic acid Synthetic intermediate
(2R)-2-[2-(cyclohex-1-en-1-yl)acetamido]propanoic acid Cyclohexene + propanoic acid amide Life science research
Carvyl propionate Substituted cyclohexenol + ester Perfumery; flavoring agent

Key Observations :

  • Propanedioic acid derivatives (e.g., ) serve as precursors in organic synthesis, while amide-linked analogs (e.g., ) are explored for targeted drug delivery.
  • Carvyl propionate is industrially significant due to its low hazard classification and stability .

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